
1(c) paragraph sign-Methyl Dapagliflozin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1© paragraph sign-Methyl Dapagliflozin is a sodium-glucose co-transporter-2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. It is an aryl glycoside that effectively lowers blood glucose levels by inhibiting the reabsorption of glucose in the kidneys . This compound has also shown potential benefits in treating heart failure and chronic kidney disease .
Métodos De Preparación
The synthesis of 1© paragraph sign-Methyl Dapagliflozin involves several steps. One common method starts with the protection of gluconolactone using trimethylsilyl (TMS), followed by the reaction with aryl lithium to form an aryl glucoside . The resulting compound undergoes acetylation and subsequent reduction to yield the final product . Industrial production methods often involve hydrolyzing an acetylated form of the compound in the presence of an alkali metal hydroxide, such as lithium hydroxide or sodium hydroxide .
Análisis De Reacciones Químicas
1© paragraph sign-Methyl Dapagliflozin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form oxo dapagliflozin and benzylic hydroxy dapagliflozin . Common reagents used in these reactions include manganese dioxide (MnO2) for oxidation and triethylsilane (Et3SiH) for reduction . The major products formed from these reactions are metabolites that retain pharmacological activity .
Aplicaciones Científicas De Investigación
1© paragraph sign-Methyl Dapagliflozin has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and metabolism of SGLT2 inhibitors . In biology and medicine, it is extensively researched for its therapeutic effects on type 2 diabetes, heart failure, and chronic kidney disease . The compound is also investigated for its potential benefits in reducing cardiovascular risks and improving renal function .
Mecanismo De Acción
The mechanism of action of 1© paragraph sign-Methyl Dapagliflozin involves the inhibition of SGLT2 in the proximal renal tubules . By blocking SGLT2, the compound reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion . This process not only lowers blood glucose levels but also reduces sodium reabsorption, which can have beneficial effects on cardiovascular and renal health .
Comparación Con Compuestos Similares
1© paragraph sign-Methyl Dapagliflozin is part of the gliflozin class of drugs, which includes other SGLT2 inhibitors such as canagliflozin, empagliflozin, and ipragliflozin . Compared to these compounds, 1© paragraph sign-Methyl Dapagliflozin is unique in its molecular structure and specific pharmacokinetic properties . For example, it has a distinct aryl glycoside structure that contributes to its efficacy and safety profile .
Propiedades
IUPAC Name |
2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClO7/c1-3-29-16-7-4-13(5-8-16)10-14-11-15(6-9-17(14)23)22(28-2)21(27)20(26)19(25)18(12-24)30-22/h4-9,11,18-21,24-27H,3,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTWLVVOULBRDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

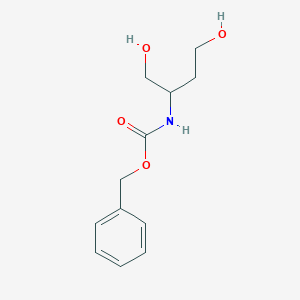
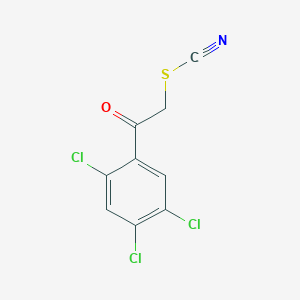
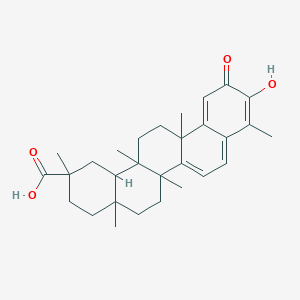
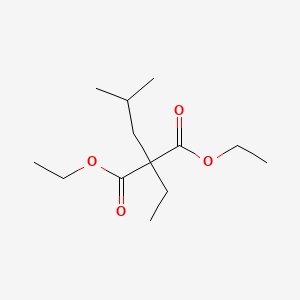
![1-(1-(1-Methylcyclooctyl)piperidin-4-yl)-2-(piperidin-3-yl)-1H-Benzo[d]imidazole trihydrochloride](/img/structure/B13390508.png)
![S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} 3-(4-hydroxyphenyl)prop-2-enethioate](/img/structure/B13390511.png)
![(2R)-2-[(Methoxycarbonyl)amino]hexanoic acid](/img/structure/B13390522.png)
![4,4,5,5,9,9,10,10,14,14,15,15,19,19,20,20-Hexadecamethyl-3,8,13,18-tetrakis(4-phenylphenyl)-2,7,12,17,21,22,23,24-octazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1,6,11,16-tetraene](/img/structure/B13390524.png)
![(4-fluorophenyl)-[8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B13390529.png)
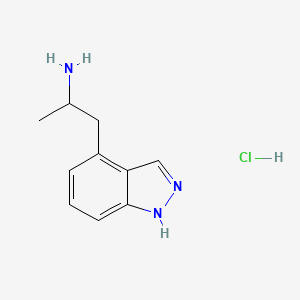
![12,25,38,51-Tetraphenyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,4,6,8,10,12,14,17,19,21,23,25,27,30,32,34,36,38,40,43,45,47,49,51-tetracosaene](/img/structure/B13390541.png)
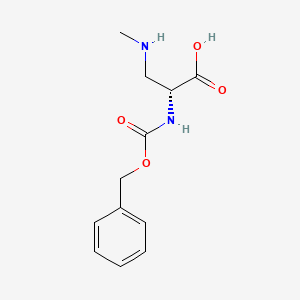
![(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B13390548.png)
